2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile

Medicinal Chemistry Computational Chemistry Lead Optimization

This 98% pure, N-unsubstituted bicyclic heterocycle is the definitive entry point to the 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole scaffold, distinguished by its 3-cyano electron-withdrawing group. Unlike unsubstituted or thiopyrano analogs, it offers unique hydrogen-bonding capacity and reactivity for medicinal chemistry. Ideal as an anti-inflammatory lead precursor (U.S. Patent 4,178,379) and versatile intermediate for N-functionalized libraries, it serves as a reference standard to confirm [4,3-c] regioisomer identity against [2,3-c] variants.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 1780214-85-8
Cat. No. B1411713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile
CAS1780214-85-8
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1COCC2=C1NN=C2C#N
InChIInChI=1S/C7H7N3O/c8-3-7-5-4-11-2-1-6(5)9-10-7/h1-2,4H2,(H,9,10)
InChIKeyHXODHTVPBBUBQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile (CAS 1780214-85-8): Core Identity and Procurement-Relevant Characteristics


2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile is a bicyclic heterocycle comprising a partially saturated pyran ring fused to a pyrazole core, with a nitrile substituent at the 3-position [1]. Its molecular formula is C₇H₇N₃O and its molecular weight is 149.15 g/mol [1]. The compound belongs to the broader class of 2,4,6,7-tetrahydropyrano[4,3-c]pyrazoles, which have been patented as anti-inflammatory agents since the late 1970s [2]. It is primarily sourced as a pharmaceutical intermediate and a building block for medicinal chemistry libraries [3].

Why 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile Cannot Be Casually Swapped with Other Pyrano-Pyrazole Analogs


Within the pyrano[4,3-c]pyrazole scaffold family, substitution at the 3-position, the heteroatom identity in the fused ring, and the N-substitution pattern each produce distinct physicochemical and biological profiles [1][2]. The 3-cyano group in the target compound introduces a strong electron-withdrawing character that is absent in the 3-unsubstituted or 3-alkyl analogs, fundamentally altering hydrogen-bonding capacity and reactivity as a synthetic intermediate [1]. Similarly, replacing the pyran oxygen with sulfur (thiopyrano analogs) or changing the regioisomeric fusion from [4,3-c] to [2,3-c] yields compounds with different pharmacological selectivity [2][3]. Generic substitution without verification of the precise substitution pattern risks obtaining a compound with divergent reactivity, biological target engagement, or pharmacokinetic behaviour.

Quantitative Differentiation of 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile from Its Closest Analogs


Nitrile-Driven Physicochemical Differentiation vs. the 3-Unsubstituted Parent Scaffold

The presence of the 3-cyano group in 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile distinguishes it from the unsubstituted parent 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS 258353-57-0) through differences in hydrogen-bond acceptor count, topological polar surface area (TPSA), and lipophilicity as computed by PubChem [1]. The nitrile-bearing compound has three hydrogen-bond acceptors (two pyrazole nitrogens plus the nitrile nitrogen) versus two for the unsubstituted analog, and a TPSA of 61.7 Ų [1]. The cyano group also functions as a synthetic handle for further transformations (e.g., hydrolysis to carboxylic acid, reduction to amine, or cycloaddition) that are inaccessible from the 3-unsubstituted scaffold [2].

Medicinal Chemistry Computational Chemistry Lead Optimization

Oxygen vs. Sulfur Heteroatom Effect on Anti-Inflammatory Scaffold Potency

The patent literature explicitly distinguishes 2,4,6,7-tetrahydropyrano[4,3-c]pyrazoles (Z = O) from their thiopyrano (Z = S), sulfoxide (Z = SO), and sulfone (Z = SO₂) counterparts, with preferred embodiments highlighting that Z = S, SO₂, or O imparts different potency profiles in anti-inflammatory assays [1]. In the seminal Rovnyak et al. (1982) study on the related hexahydrothiopyrano[4,3-c]pyrazole series, compounds 18 and 28 demonstrated activity in the adjuvant-induced arthritis model when dosed intraperitoneally, but not orally [2]. Although direct quantitative head-to-head data for the pyrano (Z = O) vs. thiopyrano (Z = S) carbonitrile congeners are not publicly available, the patent's deliberate enumeration of Z = O as a distinct claim element indicates that the heteroatom identity is a pharmacophoric determinant rather than a trivial substitution [1].

Anti-inflammatory Drug Discovery Structure-Activity Relationship

Defined Purity Specification vs. Unspecified-Grade Analogs

A reputable vendor (Leyan, a Shanghai-based research chemical supplier) lists 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile at a certified purity of 98% . This specification exceeds the typical purity of 95% reported for the closely related unsubstituted scaffold 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS 258353-57-0) from other suppliers . The 98% purity benchmark is critical for applications in medicinal chemistry where impurities may confound biological assay results, particularly in kinase inhibition or anti-inflammatory screens where pyrazole byproducts may exhibit off-target activity.

Chemical Procurement Quality Control Reproducibility

Regioisomeric Scaffold Specificity: Pyrano[4,3-c] vs. Pyrano[2,3-c]pyrazole Carbonitrile

The pyrano[4,3-c]pyrazole-3-carbonitrile scaffold is regioisomerically distinct from the more widely studied pyrano[2,3-c]pyrazole-5-carbonitrile scaffold [1][2]. The [4,3-c] fusion pattern places the pyran oxygen in a different spatial relationship to the pyrazole nitrogens, altering the vector of the 3-cyano substituent relative to the core. Literature on pyrano[2,3-c]pyrazole-5-carbonitrile derivatives shows activity as AKR1C3 inhibitors (IC₅₀ values in the low micromolar range) [3], but these data are not transferable to the [4,3-c] regioisomer because the change in ring fusion fundamentally alters molecular shape and pharmacophoric geometry [1]. No peer-reviewed biological activity data specifically for 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile were identified in the searchable public domain as of the evidence cutoff, and its primary documented role is as a synthetic intermediate [4].

Regiochemistry Scaffold Hopping Pharmacophore Integrity

Optimal Application Scenarios for 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile Based on Current Evidence


Medicinal Chemistry: Synthesis of Pyrano[4,3-c]pyrazole-Based Anti-Inflammatory Lead Compounds

The compound serves as a direct entry point to the 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole scaffold claimed in U.S. Patent 4,178,379 for anti-inflammatory applications [1]. The 3-cyano group can be retained as a pharmacophoric element or further transformed (hydrolysis to carboxylic acid, reduction to aminomethyl, or cycloaddition to tetrazole) to probe SAR around the 3-position [2]. The 98% purity specification ensures that biological assay results are not confounded by impurities that may independently modulate inflammatory pathways .

Chemical Biology: Tool Compound for Investigating Heteroatom Effects on Target Engagement

When compared head-to-head with the corresponding thiopyrano (Z = S) carbonitrile analog, this compound enables systematic interrogation of the role of the heteroatom (O vs. S) in modulating target binding affinity, metabolic stability, and solubility within the pyrano[4,3-c]pyrazole chemotype [1][3]. The well-defined computed properties (XLogP3-AA = 0, TPSA = 61.7 Ų) [4] facilitate interpretation of any observed differences in biological performance.

Process Chemistry: Intermediate for N-Substituted Pyrano[4,3-c]pyrazole Library Synthesis

The N-unsubstituted nature of the pyrazole ring (R' = H) makes this compound a versatile precursor for N-alkylation or N-arylation reactions, enabling the generation of diverse 2-substituted-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile libraries [1][2]. The patent CN108546266B explicitly describes the related carboxylic acid analog as 'an extremely important drug intermediate' for constructing NIK inhibitors, CFTR inhibitors, RBP4 antagonists, and protein kinase inhibitors [2].

Analytical Chemistry: Use as a Reference Standard for Regioisomeric Purity Determination

Given the prevalence of pyrano[2,3-c]pyrazole-5-carbonitrile derivatives in the literature [5], this compound can serve as a well-characterized reference standard (purity 98%, CAS 1780214-85-8, MW 149.15) [4] for HPLC or LC-MS methods designed to distinguish the [4,3-c] regioisomer from the [2,3-c] regioisomer in reaction mixtures or purchased samples.

Quote Request

Request a Quote for 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.